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CAS No.: 1802220-02-5

Cat. No.: S541804

e What is the standard dosing schedule for repotrectinib? The recommended dosage for adult
patients is 160 mg taken orally once daily for the first 14 days, followed by an increase to 160 mg
taken twice daily from day 15 onward. This schedule is designed to manage time-dependent
autoinduction and mitigate early-onset adverse reactions. Treatment continues until disease

progression or unacceptable toxicity [1] [2] [3].

e When should dose reduction be considered? Dose reduction is a key management strategy for
specific adverse reactions. It should be implemented when adverse reactions are intolerable, reach a
certain grade, or do not resolve with initial interventions like dose interruption. The table below details

the dose reduction schedule.

¢ Can repotrectinib be taken with food? Yes. Pharmacokinetic studies and exposure-response analyses
have shown that food status has minimal impact on the drug's efficacy and safety. Therefore,

repotrectinib can be administered with or without food [4] [5] [3].

Dose Reduction Schedule & Management

The following table outlines the step-wise dose reduction protocol for managing adverse reactions. Two dose

reductions are permitted below the starting dose [1] [3].
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Dose Level Recommended Dosage

Starting Dose 160 mg once dalily (for first 14 days)
First Ongoing Dose 160 mg twice daily (from day 15)

First Reduction 120 mg once daily or 120 mg twice daily
Second Reduction 80 mg once daily or 80 mg twice daily

Management of Specific Adverse Reactions

The following guide details recommended actions for specific adverse events (graded per CTCAE criteria)

[1][3].

Adverse Reaction Recommended Management & Dose Modification

| Central Nervous System (CNS) Effects (e.g., dizziness, ataxia, cognitive disorders) | * Intolerable Grade
2: Withhold until <Grade 1/baseline, then resume at same or reduced dose. * Grade 3: Withhold until <Grade
1/baseline, then resume at a reduced dose. * Grade 4: Permanently discontinue. | | Hepatotoxicity | + Grade
3: Withhold until <Grade 1/baseline. Resume at same dose if resolved within 4 weeks; resume at reduced
dose for recurrent events. * Grade 4: Withhold until <Grade 1/baseline. Resume at reduced dose if resolved
within 4 weeks. « ALT/AST >3x ULN with bilirubin >1.5x ULN: Permanently discontinue. | | Interstitial
Lung Disease (ILD)/Pneumonitis | * Any Grade: Withhold if suspected. Permanently discontinue if
confirmed. | | Creatine Phosphokinase (CPK) Elevation | « CPK >5x ULN: Withhold until baseline or
<2.5x ULN, then resume at same dose. * CPK >10x ULN (or 2nd occurrence of >5x ULN): Withhold until
baseline or <2.5x ULN, then resume at a reduced dose. | | Hyperuricemia | * Grade 3 or 4: Withhold until

improvement, then resume at same or reduced dose. |

Recommended Clinical Monitoring
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Consistent laboratory monitoring is essential for patient safety and proactive management of potential

adverse events [1] [3].

Parameter Baseline During Treatment

| Liver Function Tests (LFTs) (ALT, AST, Bilirubin) | Yes | Every 2 weeks for the first month, then monthly
and as clinically indicated. | | Serum Creatine Phosphokinase (CPK) | Yes | Every 2 weeks for the first
month, then periodically as clinically indicated. | | Uric Acid | Yes | Periodic monitoring during treatment. | |
Pulmonary Symptoms | Assess history | Monitor for new or worsening symptoms indicative of

ILD/pneumonitis. |

Dose Modification Workflow

The diagram below summarizes the decision-making process for managing repotrectinib treatment in

response to adverse events.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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